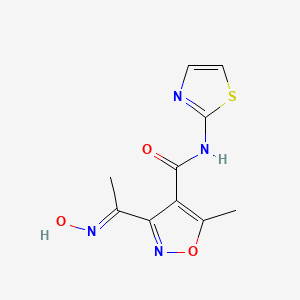

3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide

説明

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, pH, polarity, and reactivity .科学的研究の応用

- Anticonvulsant Properties : The 1,2,3-triazole core in this compound has been investigated for its anticonvulsant activity. Researchers explore its potential as a treatment for epilepsy and related disorders .

- Antibiotics : Certain 1,2,3-triazole-containing compounds exhibit antibacterial properties. Investigating their efficacy against specific pathogens could lead to novel antibiotics .

- Supramolecular Assemblies : The unique structural features of 1,2,3-triazoles make them suitable for constructing supramolecular assemblies. Researchers study their self-assembly behavior and applications in materials science .

- Functional Materials : Incorporating 1,2,3-triazole motifs into polymers and materials can enhance their properties, such as mechanical strength, conductivity, and solubility .

- Bioorthogonal Chemistry : The click chemistry approach involving 1,2,3-triazoles allows selective and bioorthogonal labeling of biomolecules. Researchers use this strategy for imaging, drug delivery, and proteomics studies .

- Protein Modification : 1,2,3-triazoles serve as versatile linkers for attaching functional groups to proteins, enabling site-specific modifications and targeted drug delivery .

- Fluorescent 1,2,3-Triazoles : Researchers develop fluorescent probes based on 1,2,3-triazole scaffolds. These probes can selectively bind to specific cellular targets, aiding in live-cell imaging and diagnostics .

- Catalytic Applications : 1,2,3-triazoles can act as organocatalysts in various reactions. Researchers explore their use in asymmetric synthesis and green chemistry .

- Biological Targets : Investigating the interactions of 1,2,3-triazole-containing compounds with biological targets (enzymes, receptors, etc.) helps identify potential drug candidates .

- Molecular Docking Studies : Computational approaches, such as molecular docking, predict binding affinities and guide further experimental studies .

Drug Discovery and Medicinal Chemistry

Supramolecular Chemistry and Materials Science

Chemical Biology and Bioconjugation

Fluorescent Imaging and Molecular Probes

Organocatalysis and Synthetic Methodology

Biological Activity and Target Identification

作用機序

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can inhibit enzymes, modulate ion channels, or interact with receptors . The specific mode of action would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Thiazole derivatives have been shown to affect a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and tumor growth .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, depending on their exact structure .

Result of Action

Thiazole derivatives have been shown to have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

特性

IUPAC Name |

3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S/c1-5(13-16)8-7(6(2)17-14-8)9(15)12-10-11-3-4-18-10/h3-4,16H,1-2H3,(H,11,12,15)/b13-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDGOPSUJOIWIC-WLRTZDKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=NO)C)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)/C(=N/O)/C)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330359 | |

| Record name | 3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

338794-81-3 | |

| Record name | 3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2457614.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2457618.png)

![N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2457620.png)

![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid hydrochloride](/img/structure/B2457621.png)

![{[Benzenesulfonylimino-(4-fluoro-phenyl)-methyl]-amino}-acetic acid](/img/structure/B2457629.png)

![1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457635.png)